Site-Specific Tracer Differentiation in Biosynthetic Pathway Elucidation
In a comparative tracer study in wheat roots, D-[5-13C]ribose resulted in a distinct 13C enrichment pattern in the downstream metabolite 2'-deoxymugineic acid, specifically at the C-1', C-4, and C-1'' positions [1]. This pattern was entirely different from those obtained with D-[1-13C]ribose (which showed no enrichment in the final product) and D-[2-13C]ribose (which resulted in enrichment at C-4'', C-1, and C-4' positions) [1]. This demonstrates that the label position dictates the information obtained and cannot be interchanged.
| Evidence Dimension | 13C Enrichment Pattern in Downstream Metabolite (2'-Deoxymugineic Acid) |
|---|---|
| Target Compound Data | Enrichment at C-1', C-4, and C-1'' positions |
| Comparator Or Baseline | D-[1-13C]ribose: No enrichment. D-[2-13C]ribose: Enrichment at C-4'', C-1, C-4' positions |
| Quantified Difference | Qualitative difference: Completely distinct, non-overlapping sets of enriched carbon positions. |
| Conditions | Feeding experiments in wheat roots, followed by structural analysis of 2'-deoxymugineic acid. |
Why This Matters
This confirms that the 13C label position is not interchangeable; selecting D-[5-13C]ribose is mandatory for studies targeting the specific fate of the ribose C5 carbon in complex biosynthetic networks.
- [1] Ma JF, Shinada T, Matsuda C, Nomoto K. Biosynthesis of phytosiderophores, mugineic acids, associated with methionine cycling. J Biol Chem. 1995;270(28):16549-16554. doi:10.1074/jbc.270.28.16549 View Source
